3-Ethylmorpholine

Descripción

Contextualization within the Class of Heterocyclic Amines and Cyclic Ethers

3-Ethylmorpholine is classified as a heterocyclic compound, a broad and vital class of organic molecules characterized by a ring structure containing at least one atom that is not carbon. ajrconline.org Specifically, it belongs to the subgroups of heterocyclic amines and cyclic ethers.

Heterocyclic Amines: These are cyclic compounds where one or more carbon atoms in the ring are replaced by a nitrogen atom. The presence of the nitrogen atom imparts basic properties to the molecule and provides a site for further chemical modification.

Cyclic Ethers: These are heterocyclic compounds containing an oxygen atom within the ring structure. The oxygen atom can act as a hydrogen bond acceptor, influencing the molecule's solubility and interaction with other substances. sci-hub.se

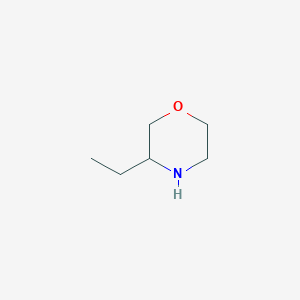

This compound’s structure consists of a six-membered morpholine (B109124) ring, which incorporates both an amine (nitrogen) and an ether (oxygen) functional group. The "3-Ethyl" designation indicates the presence of an ethyl group (-CH2CH3) attached to the third carbon atom of the morpholine ring. This substitution is a key feature that distinguishes it from the parent morpholine molecule and influences its chemical and physical properties.

The saturated nature of the morpholine ring in this compound means it behaves similarly to acyclic amines and ethers, though with distinct steric properties imposed by its cyclic structure. uou.ac.in

Significance of Substituted Morpholine Scaffolds in Medicinal Chemistry and Materials Science Research

The morpholine ring, and particularly substituted versions like this compound, is considered a "privileged scaffold" in medicinal chemistry. sci-hub.senih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. nih.gov

The significance of the morpholine scaffold stems from several advantageous properties:

Physicochemical and Metabolic Properties: Morpholine-containing compounds often exhibit favorable physicochemical properties, such as improved water solubility and metabolic stability, which are crucial for the development of effective pharmaceuticals. nih.govacs.org The morpholine ring itself offers a balanced lipophilic-hydrophilic profile. sci-hub.se

Synthetic Accessibility: The morpholine ring is a versatile and readily accessible building block in organic synthesis. sci-hub.senih.gov

Biological Activity: Appropriately substituted morpholines have demonstrated a wide range of biological activities. sci-hub.senih.gov The morpholine moiety can be an integral part of a molecule's pharmacophore, contributing directly to its interaction with biological targets like enzymes and receptors. nih.gov In other cases, it can enhance the activity and selectivity of a compound or bestow pharmacokinetic benefits. sci-hub.se

In medicinal chemistry , the morpholine scaffold is found in numerous approved drugs and experimental bioactive molecules. sci-hub.senih.gov For instance, it is a component of the appetite suppressant Phendimetrazine and the antidepressant Reboxetine. lifechemicals.com Research has shown that the introduction of a morpholine ring can increase the potency of drug candidates and lead to more desirable drug-like properties. sci-hub.senih.gov

In materials science , morpholine scaffolds have found applications in various areas. They have been utilized in the agrochemical industry for their antibacterial and antifungal properties. lifechemicals.com Furthermore, their structural features have led to their use as chiral auxiliaries in asymmetric synthesis, a critical process for producing enantiomerically pure compounds. lifechemicals.com The development of novel synthetic methods to create diverse and highly substituted morpholines is an active area of research, aiming to expand the collection of building blocks for new materials and functional molecules. acs.orgnih.govresearcher.life

Overview of Current Research Trajectories and Future Prospects for this compound

Current research involving this compound and related substituted morpholines is focused on several key areas:

Novel Synthetic Methodologies: Chemists are actively developing more efficient and versatile methods for the synthesis of substituted morpholines. acs.orgnih.govacs.orgacs.org This includes photocatalytic approaches and multi-component reactions that allow for the creation of complex and diverse morpholine structures, including those with multiple substitution patterns. acs.orgnih.govacs.org A five-step synthesis of ethyl this compound-3-carboxylate starting from 2-aminobutyric acid has been detailed, highlighting the efforts to create specific derivatives. stonybrook.edu

Exploration of Biological Activity: The "privileged" nature of the morpholine scaffold continues to inspire research into the biological activities of its derivatives. The synthesis of novel substituted morpholines is often a precursor to screening for potential therapeutic applications. sci-hub.senih.gov

Development of New Materials: The unique properties of the morpholine ring are being leveraged in the design of new materials. This includes the development of foldamers and bio-based materials where the morpholine unit is a key structural component. researchgate.net

The future prospects for this compound and its derivatives are promising. The ongoing development of synthetic methods will undoubtedly lead to the creation of a wider array of novel compounds with unique properties. In medicinal chemistry, these new molecules will be investigated for their potential as new drugs targeting a variety of diseases. In materials science, the incorporation of the this compound scaffold into polymers and other materials could lead to the development of advanced materials with tailored functionalities. The continued exploration of this versatile heterocyclic compound is expected to yield significant advancements in both fundamental and applied chemical research.

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (S)-3-Ethylmorpholine | 748117-01-3 | C₆H₁₃NO | 115.17 |

| (R)-3-Ethylmorpholine | 74572-05-7 | C₆H₁₃NO | 115.17 |

| This compound hydrochloride | 1242467-56-6 | C₆H₁₄ClNO | Not specified |

| Ethyl this compound-3-carboxylate | 1305287-88-0 | Not specified | Not specified |

| N-Ethylmorpholine | 100-74-3 | C₆H₁₃NO | 115.17 |

Table 2: Physical Properties of N-Ethylmorpholine

| Property | Value |

| Melting Point | -63 °C |

| Boiling Point | 139 °C |

| Density | 0.91 g/mL at 20 °C |

| Refractive Index | 1.441 (n20/D) |

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-6-5-8-4-3-7-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQWQBSRIAGTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55265-24-2 | |

| Record name | 3-Ethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Ethylmorpholine and Its Derivatives

Stereoselective Synthesis Approaches towards Enantiopure 3-Ethylmorpholine

Achieving enantiopure forms of this compound is critical for its application in pharmaceuticals and other specialized chemical fields. Several stereoselective strategies have been developed to this end.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are reusable chemical entities that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.orgnumberanalytics.com This strategy is effective in controlling the absolute configuration of stereogenic centers. wikipedia.org In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule to direct the stereoselective formation of the chiral center at the 3-position of the morpholine (B109124) ring.

The general process involves:

Attaching a chiral auxiliary to an achiral substrate.

Performing a diastereoselective reaction to create the desired stereocenter.

Removing the auxiliary to yield the enantiomerically enriched product.

A notable example involves the use of oxazolidinone auxiliaries, which are widely employed in stereoselective aldol (B89426) reactions and alkylations. wikipedia.org For instance, an N-acyl oxazolidinone derived from a suitable precursor can be enolized and then reacted with an electrophile to introduce the ethyl group with high diastereoselectivity. Subsequent cyclization and removal of the auxiliary would furnish the desired enantiomer of this compound. The effectiveness of this approach relies on the steric influence of the auxiliary, which biases the approach of the reactant to one face of the molecule. wikipedia.org

| Auxiliary Type | Key Reaction | Stereoselectivity | Reference |

| Oxazolidinones | Aldol Reaction | High (Z)-enolate formation | wikipedia.org |

| Camphorsultam | Michael Addition | High diastereoselectivity | wikipedia.org |

| Pseudoephedrine | Alkylation | High diastereoselectivity | wikipedia.org |

Asymmetric Catalysis in this compound Ring Formation

Asymmetric catalysis offers a powerful and efficient method for synthesizing chiral molecules, often with high enantioselectivity. uclm.es This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. uclm.es For the synthesis of the this compound ring, several catalytic strategies can be envisioned.

One potential pathway is through the asymmetric hydrogenation of a prochiral enamine precursor. Chiral transition metal complexes, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), are well-established for their efficacy in asymmetric hydrogenations. uclm.es The mechanism involves the coordination of the substrate to the chiral metal catalyst, followed by the stereoselective addition of hydrogen. uclm.es

Another approach is the use of organocatalysis. Chiral amines, phosphoric acids, or bifunctional catalysts can promote the enantioselective cyclization of a suitable linear precursor to form the morpholine ring. For instance, a chiral Brønsted acid could catalyze the intramolecular cyclization of an amino alcohol derivative, controlling the stereochemistry at the newly formed chiral center. Recent advancements have demonstrated the power of bifunctional catalysts in constructing complex cyclic systems with multiple stereocenters. frontiersin.org

| Catalyst Type | Reaction Type | Key Feature |

| Chiral Transition Metal Complexes (e.g., Rh-BINAP) | Asymmetric Hydrogenation | High enantioselectivity in C=C and C=N bond reduction. uclm.es |

| Chiral Phosphonium Salts | 1,3-Dipolar Cyclization | Relay catalysis can create complex ring systems. nih.gov |

| Bifunctional Organocatalysts | Domino Reactions | Can construct multiple stereocenters in one pot. frontiersin.org |

Synthesis from Chiral Pool Precursors (e.g., 2-aminobutyric acid for carboxylate derivatives)

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of this compound derivatives, (S)-2-aminobutyric acid is an ideal chiral precursor. stonybrook.edunih.gov This amino acid already possesses the required ethyl group at the stereogenic center.

A reported five-step synthesis of ethyl this compound-3-carboxylate begins with (S)-2-aminobutyric acid. stonybrook.edu The general sequence would likely involve:

Protection of the amino and carboxyl groups of 2-aminobutyric acid.

Reduction of the carboxyl group to a primary alcohol.

N-alkylation with a suitable two-carbon unit bearing a leaving group and a protected hydroxyl (e.g., 2-bromoethanol).

Deprotection of the hydroxyl group.

Intramolecular cyclization (e.g., via Williamson ether synthesis) to form the morpholine ring.

Modification of the remaining functional group to the desired carboxylate.

This approach ensures that the stereochemistry at the 3-position is retained from the starting material, providing a reliable route to enantiopure this compound derivatives.

Novel Reaction Pathways for the Construction of the this compound Ring System

Beyond traditional methods, the development of novel reaction pathways for constructing the morpholine ring system is an active area of research. These methods often provide access to unique substitution patterns and can be more atom-economical.

Cycloaddition Reactions in Morpholine Synthesis

Cycloaddition reactions are powerful tools for the rapid construction of cyclic compounds. rsc.org While [4+2] cycloadditions (Diels-Alder reactions) are common for six-membered rings, other types of cycloadditions can also be employed to synthesize morpholine derivatives. For example, a [3+2] cycloaddition followed by ring expansion or a formal [4+2] cycloaddition using a heterodienophile and a diene can be envisioned.

Recent research has explored the use of morpholine itself as a mediator in defluorinative cycloadditions to construct substituted 1,2,3-triazoles. nih.gov Another study detailed a [4+2]-cycloaddition under sonochemical conditions to create morpholine adducts of C70 fullerene. tandfonline.com While not directly yielding this compound, these studies highlight the versatility of cycloaddition strategies in forming the morpholine core. A (diacetoxyiodo)benzene-mediated intramolecular cycloaddition of olefins has also been reported for constructing tricyclic morpholines. acs.org

| Cycloaddition Type | Reactants | Key Feature | Reference |

| [3+2] Cycloaddition | gem-Difluoroalkenes and organic azides | Morpholine-mediated, regioselective. nih.gov | |

| [4+2] Cycloaddition | Amino alcohols and fullerene C70 | Sonochemically induced, regioselective. tandfonline.com | |

| Intramolecular Umpolung Cycloaddition | Olefins | Iodine(III)-mediated, forms tricyclic morpholines. acs.org |

Intramolecular Cyclization Strategies for 3-Ethyl Substitution

Intramolecular cyclization is a common and effective strategy for forming cyclic structures, including the morpholine ring. nih.gov For a 3-ethyl substituted morpholine, the key is to design a linear precursor that, upon cyclization, places the ethyl group at the desired position.

One such strategy could involve the intramolecular Nicholas reaction. This reaction allows for the stereoselective synthesis of cyclic ethers, such as the 1-oxa-3-cyclooctynes, through the cyclization of a propargylic alcohol derivative. mdpi.com A similar strategy could potentially be adapted for the synthesis of a six-membered ring like morpholine.

Another powerful technique is intramolecular hydroamination or hydroalkoxylation, where an amine or alcohol adds across a double or triple bond within the same molecule. A suitably designed amino alcohol precursor with a strategically placed unsaturation and an ethyl group could undergo a catalyzed intramolecular cyclization to yield this compound.

Peptide macrocyclization techniques, while typically focused on larger rings, offer insights into efficient intramolecular bond formation that can be adapted for smaller heterocycles. emory.edunih.gov For instance, developing an exclusively intramolecular reaction avoids the formation of dimers and oligomers, a common challenge in cyclization reactions. emory.edu

Amidation of Cyclic Ethers Leading to Morpholine Derivatives

The synthesis of morpholine derivatives can be achieved through various advanced methodologies, including the amidation of cyclic ethers. This approach facilitates the introduction of nitrogen-containing functional groups onto the morpholine ring structure. A notable method is the copper-catalyzed α-amidation of cyclic ethers.

Research has demonstrated a mild and efficient method for the α-amidation of cyclic ethers using a simple copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) catalyst. chemrxiv.org This reaction involves the interaction of a cyclic ether, such as a morpholine derivative, with an iminoiodane like PhI=NTs (generated in situ from PhI(OAc)₂ and p-toluenesulfonamide) to introduce a tosylamido group at the α-position to the ether's oxygen atom. chemrxiv.org The process is highly regioselective, yielding α-tosylamino ethers in good yields. chemrxiv.org The proposed mechanism suggests the formation of a copper-imido complex that facilitates an intermolecular nitrogen atom transfer to the saturated α-C-H bond of the ether. chemrxiv.org

These α-amido ether products are valuable intermediates that can undergo further transformations. For instance, subsequent reductive ring-opening of the tosylamidated products using a reducing agent like sodium borohydride (B1222165) can yield α,ω-amino alcohols, which are important building blocks in medicinal chemistry. chemrxiv.org This methodology provides a direct route for C-N bond formation at a carbon adjacent to the ring oxygen in morpholine systems. chemrxiv.org

Functionalization and Derivatization Strategies of this compound

Once synthesized, the this compound scaffold can be further modified through various functionalization and derivatization reactions to create a diverse range of chemical entities. These strategies typically target the nucleophilic nitrogen atom or the C-H bonds on the morpholine ring and the ethyl substituent.

N-Alkylation and N-Acylation Reactions

N-Alkylation

N-alkylation of a secondary amine like morpholine is a primary method to produce tertiary amines such as N-ethylmorpholine. This transformation involves the introduction of an alkyl group onto the nitrogen atom. Various catalytic systems have been developed for this purpose, often employing alcohols or ethers as alkylating agents.

One novel method utilizes γ-Al₂O₃ as a catalyst for the N-alkylation of aliphatic amines with ethers at atmospheric pressure. nih.gov For example, the reaction between morpholine and diethyl ether over γ-Al₂O₃ quantitatively yields N-ethylmorpholine, with water as the only byproduct, making it an environmentally friendly and atom-economic process. nih.gov Another approach involves the reaction of diethylene glycol with monoethylamine in the presence of hydrogen and a copper and magnesium silicate-based catalyst to produce N-ethylmorpholine. yale.edu Heterogeneous catalysts, such as CuO–NiO/γ–Al₂O₃, have also proven effective for the N-alkylation of morpholine with alcohols in the gas–solid phase. atamanchemicals.com

| Catalyst | Alkylating Agent | Product | Key Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| γ-Al₂O₃ | Diethyl ether | N-Ethylmorpholine | 260–320°C, atmospheric pressure | Quantitative | nih.gov |

| Copper and magnesium silicate | Monoethylamine / Diethylene glycol | N-Ethylmorpholine | Presence of H₂ | High yield | yale.edu |

| CuO–NiO/γ–Al₂O₃ | Ethanol / Diethylene glycol / Ammonia (B1221849) | N-Ethylmorpholine | Gas-solid phase | 76.6% yield | atamanchemicals.com |

| Ru/C | Ethanol / Ammonia | 4-Ethylmorpholine (B86933) | pH 8.5, electrocatalytic | 69% yield | mdpi.com |

N-Acylation

N-acylation is a fundamental reaction that converts amines into amides. In these reactions, this compound, as a tertiary amine, primarily functions as a non-nucleophilic base. yale.edueuropa.eu Its role is to neutralize the acid (typically HCl) generated during the reaction of a primary or secondary amine with an acylating agent like an acid chloride, thereby driving the reaction to completion. europa.eu The steric hindrance provided by the ethyl group and the morpholine ring prevents the amine from competing as a nucleophile.

For instance, N-ethylmorpholine has been employed as a base in the synthesis of bicyclo[3.3.1]nonane-2,9-dione derivatives, where it was found to be more effective than stronger bases like triethylamine. asianpubs.org It is also used in micro-flow systems for the rapid synthesis of urethane-protected α-amino acid N-carboxyanhydrides, highlighting its utility in advanced synthetic setups. rsc.org

Substitution Reactions on the Morpholine Ring and Ethyl Group

Direct functionalization of the C-H bonds on the morpholine ring and its ethyl substituent represents a more advanced and challenging derivatization strategy. These reactions typically require modern catalytic methods to achieve selectivity, as the C-H bonds are generally unreactive.

Substitution on the Morpholine Ring

The C-H bonds on the morpholine ring, particularly those at the α-positions to the nitrogen and oxygen atoms (C2, C3, C5, C6), are potential sites for substitution. Recent advances in photocatalysis and transition-metal catalysis have enabled the direct functionalization of such saturated N-heterocycles.

One strategy involves photocatalytic oxidation. For example, N-Boc-protected morpholine can be selectively hydroxylated at the α-position using a flavin-based photocatalyst in aqueous media. chemrxiv.org This reaction proceeds through a stabilized iminium ion intermediate, which is then trapped by water to form a hemiaminal, effectively substituting a hydrogen atom with a hydroxyl group. chemrxiv.org Another approach is the dehydrogenation of N-protected morpholine derivatives using a cobalt(I) catalyst, which activates the sp³ C-H bonds alpha to the nitrogen to form enamines. nih.govacs.org Furthermore, dual photoredox/nickel catalysis has been used for the selective C-H arylation of α-amino sp³ bonds in various cyclic amines, including morpholine derivatives. researchgate.net These methods demonstrate the feasibility of selectively targeting and substituting C-H bonds on the morpholine scaffold.

Substitution on the Ethyl Group

The ethyl group of this compound also possesses C-H bonds (at the methylene (B1212753) and methyl positions) that could theoretically be functionalized. General principles of C-H activation could be applied here. For example, late-stage functionalization strategies often target such unactivated C-H bonds. While specific examples detailing the substitution on the ethyl group of this compound are not prevalent in the reviewed literature, methods like the Hofmann-Löffler-Freytag reaction or transition-metal-catalyzed C(sp³)-H functionalization could potentially be adapted for this purpose. These reactions often proceed via radical intermediates or organometallic species to introduce new functional groups. asianpubs.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals like this compound and its derivatives. rsc.org

Key areas of focus include the use of sustainable catalysts, alternative solvents, and energy-efficient reaction conditions.

Sustainable Catalysts : The shift from stoichiometric reagents to catalytic ones is a cornerstone of green chemistry. rsc.org In the synthesis of N-alkylmorpholines, the use of heterogeneous catalysts like γ-Al₂O₃ or CuO-NiO/γ-Al₂O₃ is advantageous because they can be easily separated from the reaction mixture and potentially recycled, minimizing waste. nih.govatamanchemicals.com

Green Solvents and Reagents : Traditional N-alkylation methods often use toxic alkyl halides and volatile organic solvents. researchgate.net Greener alternatives include using alcohols or ethers as alkylating agents, where the only byproduct is water. nih.gov The use of dimethyl carbonate (DMC) as a "green" methylating agent is well-established, and by extension, diethyl carbonate represents a more sustainable ethylating agent than ethyl halides. researchgate.net Conducting reactions in environmentally benign solvents like water or under solvent-free conditions further enhances the green credentials of a synthetic route. nih.govmdpi.com

Energy Efficiency : Employing alternative energy sources like microwaves can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net Microwave-assisted synthesis has been shown to be highly effective for various heterocyclic compounds, offering faster reactions and often higher yields. researchgate.net Electrocatalytic methods, which use electricity to drive reactions, also represent an energy-efficient approach. mdpi.com For example, the electrocatalytic N-alkylation of amines with alcohols can proceed at ambient temperatures, reducing the energy demand of the process. mdpi.com

By integrating these principles, the synthesis of this compound can be made more sustainable, atom-economical, and environmentally friendly.

Spectroscopic Characterization and Structural Elucidation Studies of 3 Ethylmorpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like 3-ethylmorpholine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide information about the hydrogen and carbon skeletons of a molecule, respectively.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group due to spin-spin coupling with each other. The protons on the morpholine (B109124) ring exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. Protons on carbons adjacent to the nitrogen atom are generally shifted downfield compared to those adjacent to the oxygen atom due to the differing electron-withdrawing effects of these heteroatoms.

The ¹³C NMR spectrum provides information on the carbon framework. For this compound, distinct signals are expected for each unique carbon atom. The chemical shifts of the carbon atoms are influenced by their local electronic environment. For instance, the carbons bonded to the nitrogen and oxygen atoms in the morpholine ring will have characteristic chemical shifts. Specifically, the carbons adjacent to the nitrogen (C2 and C6) and oxygen (C3 and C5) in the parent morpholine molecule have distinct chemical shifts. chemicalbook.comchemicalbook.com The presence of the ethyl group at the 3-position will further influence the chemical shifts of the ring carbons, particularly C3 and its neighbors. A study on N-ethylmorpholine shows carbon signals for the ethyl group and the morpholine ring. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: Actual chemical shifts can vary based on solvent and experimental conditions. The data below is illustrative.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | 0.9 - 1.2 (triplet) | 10 - 15 |

| Ethyl-CH₂ | 2.3 - 2.7 (quartet) | 50 - 55 |

| Morpholine-H2, H6 (axial & equatorial) | 2.5 - 3.0 | 45 - 50 |

| Morpholine-H3 (axial) | 3.5 - 4.0 | 65 - 70 |

| Morpholine-H5 (axial & equatorial) | 3.5 - 4.0 | 65 - 70 |

This table is generated based on typical chemical shift values for similar structural motifs. orgchemboulder.com

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms and elucidating the stereochemistry of molecules like this compound.

COSY (Correlation Spectroscopy): The H,H-COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. blogspot.com For this compound, cross-peaks would be observed between the ethyl group's CH₃ and CH₂ protons. blogspot.com Within the morpholine ring, correlations would be seen between protons on adjacent carbons (e.g., H2 with H3, H5 with H6), helping to trace the proton network around the ring. blogspot.comauremn.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edublogspot.com This is invaluable for assigning carbon signals based on their attached protons. columbia.edunanalysis.com For example, the proton signal of the ethyl CH₃ group will show a correlation to the corresponding carbon signal in the HSQC spectrum. This technique helps to unambiguously assign the resonances in both the ¹H and ¹³C spectra. blogspot.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. ceitec.czblogspot.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. ceitec.czblogspot.com In this compound, HMBC can show correlations from the ethyl protons to the C3 carbon of the morpholine ring, confirming the point of attachment. It can also reveal long-range couplings across the heteroatoms in the ring, providing further structural confirmation.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. rtilab.com

The FT-IR and FT-Raman spectra of this compound are expected to show characteristic bands for the C-H, C-O, and C-N bonds. A study on the related compound 4-ethylmorpholine (B86933) has detailed the analysis of its FT-IR and FT-Raman spectra. colab.ws

C-H Stretching: Vibrations of the C-H bonds in the ethyl and morpholine groups typically appear in the region of 2800-3000 cm⁻¹.

C-O Stretching: The C-O-C stretching vibrations of the ether linkage in the morpholine ring are expected to produce strong bands in the FT-IR spectrum, typically in the 1150-1050 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the tertiary amine in the morpholine ring will also give rise to characteristic bands, though they are often weaker and can be coupled with other vibrations.

CH₂ and CH₃ Bending: Bending vibrations (scissoring, rocking, wagging, and twisting) of the methylene and methyl groups will be observed at lower frequencies, typically in the 1470-1370 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information to FT-IR. nicoletcz.cz While C-O and C-N stretching bands are often strong in the IR spectrum, C-C and symmetric C-H stretching vibrations can be more prominent in the Raman spectrum. nicoletcz.cz The experimental FT-Raman spectrum of 4-ethylmorpholine has been recorded and analyzed. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound (Note: These are approximate ranges and can vary.)

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong | Medium to Strong |

| C-O-C Stretch (ether) | 1050 - 1150 | Strong | Weak |

| C-N Stretch (tertiary amine) | 1020 - 1250 | Medium to Weak | Medium |

| CH₂ Bending (scissoring) | ~1465 | Medium | Medium |

| CH₃ Bending (symmetric) | ~1380 | Medium | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. wikipedia.orgsavemyexams.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation of the molecular ion provides clues about the structure. Common fragmentation pathways for morpholine derivatives involve the cleavage of bonds adjacent to the heteroatoms. For this compound, the loss of the ethyl group would be a likely fragmentation pathway. Cleavage of the morpholine ring can also occur, leading to characteristic fragment ions. The fragmentation of the parent morpholine molecule has been studied, and similar pathways can be expected for its derivatives. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. bioanalysis-zone.com This allows for the determination of the exact mass of the molecular ion. bioanalysis-zone.com From the exact mass, the elemental formula of the compound can be unequivocally determined, as different combinations of atoms will have slightly different masses. missouri.edu For this compound (C₆H₁₃NO), the calculated exact mass of the most abundant isotopologue can be compared to the experimentally measured value to confirm its elemental composition with high confidence. missouri.edumsu.edu

Table 3: Predicted Major Mass Spectral Fragments for this compound

| Fragment | Structure | m/z (Nominal) | Possible Origin |

| [M]⁺ | C₆H₁₃NO⁺ | 115 | Molecular Ion |

| [M-CH₃]⁺ | C₅H₁₀NO⁺ | 100 | Loss of a methyl radical |

| [M-C₂H₅]⁺ | C₄H₈NO⁺ | 86 | Loss of an ethyl radical |

| [C₄H₁₀N]⁺ | C₄H₁₀N⁺ | 72 | Ring cleavage fragment |

| [C₂H₅]⁺ | C₂H₅⁺ | 29 | Ethyl cation |

This table represents plausible fragmentation pathways. libretexts.org

Computational Chemistry and Theoretical Investigations of 3 Ethylmorpholine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No dedicated DFT studies on 3-Ethylmorpholine, which would provide insights into its electronic structure and reactivity, were found in the available literature. DFT is a powerful method for these types of analyses, as demonstrated in studies of related molecules. mdpi.comrsc.orgchemrxiv.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

There is no published research detailing the Frontier Molecular Orbital (FMO) analysis or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps specifically for this compound. Such analysis is crucial for understanding a molecule's kinetic stability and chemical reactivity. researchgate.netwikipedia.orglibretexts.org For the related compound 4-ethylmorpholine (B86933), a low frontier orbital gap was found to make it more reactive and less stable. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping

Specific Molecular Electrostatic Potential (MEP) surface maps for this compound are not available in scientific papers. An MEP map would identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. nih.govuni-muenchen.de For instance, a study on 4-ethylmorpholine included calculated 3D molecular electrostatic potential surface maps. researchgate.net

Global and Local Reactivity Descriptors

There is no literature containing calculations of global and local reactivity descriptors (such as electronegativity, hardness, softness, and Fukui functions) for this compound. These descriptors are derived from DFT and provide quantitative measures of chemical reactivity. asianpubs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

No studies utilizing Molecular Dynamics (MD) simulations to investigate the conformational landscape or solvent interactions of this compound have been published. MD simulations are essential for understanding the dynamic behavior of molecules in different environments. researchgate.netchemcomp.comyoutube.com While general conformational analysis of similar ring systems is well-established, specific simulations for this compound are absent.

Thermochemical Studies and Energetic Profiles of this compound

Detailed experimental or computational thermochemical studies to determine the energetic profile of this compound are not documented.

Standard Enthalpies of Formation

No specific values for the standard enthalpy of formation (ΔfH°) of this compound were found. This data is fundamental for assessing the thermodynamic stability of a compound. pressbooks.pub In contrast, thermochemical studies have been conducted on N-methylmorpholine and N-ethylmorpholine (4-ethylmorpholine), where standard molar enthalpies of formation in the gaseous phase were determined through a combination of calorimetry and computational methods. researchgate.net

Bond Dissociation Enthalpies and Proton Affinities

Theoretical calculations are instrumental in determining key thermochemical properties of molecules like this compound, providing insights into its stability and reactivity.

Bond Dissociation Enthalpy (BDE)

The bond dissociation enthalpy is a measure of the strength of a chemical bond. wikipedia.org It is defined as the standard enthalpy change that occurs when a bond is broken by homolysis, resulting in two radical fragments. wikipedia.org BDE values are crucial for understanding the thermal stability of a molecule and predicting its decomposition pathways. For this compound, theoretical chemists would calculate the BDE for various bonds, such as the C-H, C-C, C-O, and N-H bonds, to identify the weakest bond, which is typically the most likely to break first upon heating.

The calculation of BDE is often performed using the following thermochemical equation: D°(R−X) = ΔfH°(R•) + ΔfH°(X•) – ΔfH°(R−X) where D° is the BDE and ΔfH° is the standard enthalpy of formation of the respective species (the parent molecule and the resulting radicals). researchgate.net A variety of computational methods, including density functional theory (DFT) with functionals like B3LYP or M06-2X, and high-level composite methods like G3(MP2)//B3LYP, G4, or W1BD, are employed to calculate these enthalpies of formation with high accuracy. researchgate.netacs.orgnih.gov

While extensive tables of BDEs for common organic molecules exist, specific, experimentally validated, or computationally derived BDE values for this compound are not readily found in the surveyed literature. Studies on the parent compound, morpholine (B109124), have utilized these computational methods to determine its BDEs, providing a framework for how this compound would be analyzed. researchgate.netresearchgate.net

Proton Affinity (PA)

Proton affinity is the negative of the enthalpy change for the gas-phase reaction of a neutral species with a proton, forming a conjugate acid. It is a fundamental measure of the intrinsic basicity of a molecule. nih.gov For this compound, the primary site of protonation would be the nitrogen atom, due to the lone pair of electrons. However, the oxygen atom also has lone pairs and could potentially be a site of protonation.

Quantum chemical calculations are a primary tool for determining proton affinities. acs.org Methods like DFT and higher-level ab initio calculations can predict the structures and energies of both the neutral molecule and its protonated forms. nih.govwm.edu The proton affinity is then calculated as the energy difference between the protonated and unprotonated species. wm.edu The site of protonation is identified by comparing the PAs for protonation at different atoms; the site with the highest PA is the most favorable. nih.gov

Computational studies on related cyclic amines, such as N-ethylmorpholine and various substituted pyrazoles, have successfully used these methods to calculate proton affinities and understand how substituents influence basicity. mdpi.comnih.govproquest.com For instance, a computational study on morpholine and 4-methylmorpholine (B44366) calculated their proton affinities to be 1523.95 kJ/mol and 963.07 kJ/mol, respectively, using the G3MP2BHandHLYP composite method. nih.gov Such studies provide the blueprint for a theoretical investigation of this compound, though specific values for it are not available in the reviewed literature.

Due to the absence of specific research data, a data table for this compound cannot be generated.

Quantum Chemical Approaches for Reaction Mechanism Elucidation

Quantum chemical methods are powerful tools for mapping out the detailed pathways of chemical reactions, identifying transition states, intermediates, and the associated energy barriers. nih.gov This allows for a deep, molecular-level understanding of how a reaction proceeds. For this compound, these approaches could be used to elucidate mechanisms of decomposition, oxidation, or its participation in catalytic cycles.

The process typically involves:

Mapping the Potential Energy Surface (PES): Researchers use computational methods, most commonly Density Functional Theory (DFT), to locate the geometries of reactants, products, any intermediates, and the transition states that connect them on the PES. researchgate.net

Analyzing Transition State Structures: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering critical insight into the reaction mechanism. Vibrational frequency calculations are performed to confirm that a structure is a true transition state (characterized by a single imaginary frequency).

For example, a study on the decomposition of the parent morpholine molecule used RRKM-based calculations on a computationally mapped PES to predict that the dominant decomposition pathway involves a 1,3-intramolecular hydrogen shift. researchgate.net Similarly, theoretical studies have been conducted on the catalytic activity of N-ethylmorpholine in the formation of urethanes, detailing a multi-step mechanism involving the formation of reactant complexes and intermediates. nih.gov These studies exemplify the quantum chemical approaches that could be applied to understand the specific reaction mechanisms of this compound. However, to date, literature specifically detailing such mechanistic elucidations for this compound has not been identified.

Applications of 3 Ethylmorpholine in Advanced Materials Science Research

Utilization as a Building Block in Functional Polymer Synthesis

3-Ethylmorpholine, particularly its chiral enantiomers, is recognized as a valuable building block in the field of chemical synthesis. achemblock.comchemscene.com Chemical building blocks are the foundational molecular units from which larger, more complex structures like polymers are constructed. sigmaaldrich.comlibretexts.org The synthesis of functional polymers often involves the polymerization of monomers that possess specific reactive groups or structural features. mdpi.comresearchgate.net

The structure of this compound, featuring a secondary amine within a heterocyclic ring and a chiral center at the 3-position, offers unique stereochemical and functional attributes. These characteristics make it a candidate for incorporation into polymer backbones or as a pendant group, potentially influencing the polymer's physical and chemical properties. For instance, polymers can be functionalized through post-polymerization modification, where a polymer with reactive handles is first synthesized and then converted to introduce desired functionalities. google.com While specific examples of polymers derived directly from this compound are not extensively detailed in current literature, its availability as a chiral building block suggests its potential for creating specialized polymers where stereochemistry is crucial for the final application. achemblock.comchemscene.com

Table 1: Properties of this compound Enantiomers This interactive table provides basic chemical properties for the chiral forms of this compound.

| Property | (R)-3-Ethylmorpholine | (S)-3-Ethylmorpholine |

| CAS Number | 74572-05-7 achemblock.com | 748117-01-3 chemscene.com |

| Molecular Formula | C₆H₁₃NO achemblock.com | C₆H₁₃NO chemscene.com |

| Molecular Weight | 115.18 g/mol achemblock.com | 115.17 g/mol chemscene.com |

| Purity | 95% achemblock.com | 96% chemscene.com |

| Common Use | Building Block achemblock.com | Chiral Building Block chemscene.com |

Role in the Development of Novel Coatings and Resins

The development of advanced coatings and resins often relies on the incorporation of specific chemical functionalities to achieve desired properties like durability, adhesion, or environmental resistance. lubrizol.com Tertiary amines, such as the related N-ethylmorpholine, are used as catalysts in the production of polyurethane foams and as components in coating formulations. atamanchemicals.comchemicalbook.comgoogle.com They can also be used to produce emulsifiers for wax-based coatings. haihangindustry.com

For this compound, its potential role in this area stems from its fundamental properties as a heterocyclic amine. Amines can act as curing agents or catalysts in epoxy and polyurethane resin systems. While direct research detailing the use of this compound in specific coating or resin formulations is limited, its structural similarity to other effective morpholine (B109124) derivatives suggests its potential as a component for creating novel thermosetting materials. Its bifunctional nature (secondary amine and ether linkages) could be exploited to modify resin backbones, potentially enhancing properties such as flexibility and thermal resistance in the final cured product. google.com

Intermediacy in Advanced Catalyst and Ligand Design

In the field of catalysis, ligands play a critical role in modulating the reactivity and selectivity of metal centers. rsc.orguniurb.it Chiral ligands are particularly important for asymmetric catalysis, a process that enables the synthesis of single-enantiomer products. The development of new chiral ligands is a significant area of research. tu-chemnitz.descripps.edu

As a chiral secondary amine, this compound is a viable candidate for use as a ligand or as a precursor for more complex chiral ligands in organometallic catalysis. ambeed.combldpharm.com The nitrogen and oxygen atoms within the morpholine ring can coordinate with transition metals, and the chiral center can influence the stereochemical outcome of a catalyzed reaction. ucla.edu While specific examples of catalysts or ligands derived from this compound are not widely documented, chemical suppliers market its enantiopure forms, (R)- and (S)-3-Ethylmorpholine, as chiral building blocks, indicating their intended use in research areas such as asymmetric synthesis. achemblock.comchemscene.com The analogous compound, (R)-2-Ethylmorpholine, is noted to act as a ligand in coordination chemistry for creating enantioselective catalysts. This precedent suggests a similar potential for the 3-ethyl isomer in the design of novel catalytic systems.

Integration into Supramolecular Assemblies and Nanomaterials

Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. researchgate.net These assemblies can lead to the creation of advanced functional nanomaterials. numberanalytics.comrsc.org The formation of these structures often relies on molecules capable of specific recognition and interaction, such as hydrogen bonding or metal coordination. beilstein-journals.org

The integration of specific organic molecules as building blocks is fundamental to constructing functional supramolecular and nanomaterials. rsc.org For example, the related N-ethylmorpholine has been used in the directed supramolecular assembly of metal-organic framework (MOF) crystals onto nanofabrics. doi.org Given the structural features of this compound, including its hydrogen-bond-donating secondary amine and hydrogen-bond-accepting oxygen and nitrogen atoms, it possesses the necessary functionalities to participate in self-assembly processes. Its potential to act as a ligand for metal ions further suggests its utility in constructing metallo-supramolecular structures or functionalizing the surface of nanomaterials. However, specific research demonstrating the integration of this compound into such assemblies is not yet prevalent in the available literature.

Mechanistic Studies and Catalytic Activity of 3 Ethylmorpholine in Organic Reactions

Role as a Solvent in Specific Organic Transformations

3-Ethylmorpholine functions as a versatile solvent in a range of chemical processes due to its capacity to dissolve both polar and nonpolar substances. This property makes it suitable for use in the synthesis of fine chemicals and pharmaceuticals. Its moderate basicity is particularly useful in reactions where such a property can facilitate the formation of desired products while minimizing side reactions.

The compound is soluble in water, alcohol, and ether. atamanchemicals.com Its applications as a solvent extend to its use with oils, resins, dyes, and as an intermediate for surfactants. atamanchemicals.comatamanchemicals.com In industrial settings, it is used in formulations for coatings, inks, and dyes, where its solvency helps improve product consistency and durability. hnsincere.com While specific named organic transformations using this compound as a primary solvent are not extensively detailed in the provided research, its general applications are well-established.

Table 1: Solvent Applications of this compound

| Substance/Process | Reference |

|---|---|

| Oils and Resins | atamanchemicals.comatamanchemicals.com |

| Dyes | atamanchemicals.comhnsincere.com |

| Pharmaceutical Synthesis | atamanchemicals.com |

| Coatings and Inks | atamanchemicals.comhnsincere.com |

Catalytic Roles and Mechanisms in Acid-Base Chemistry and Organocatalysis

This compound's primary catalytic application is in the production of polyurethane foams. atamanchemicals.comhnsincere.com It acts as a moderately strong tertiary amine catalyst, promoting the reaction between polyols and isocyanates. hnsincere.com Specifically, it is effective for polyester-type polyurethane soft block foams. atamanchemicals.com

Mechanistically, in polyurethane formation, tertiary amines can operate via several proposed pathways. One common mechanism involves the formation of a complex between the tertiary amine and the nucleophilic reagent (such as an alcohol or water). poliuretanos.com.br This complex then reacts with the isocyanate, regenerating the amine catalyst. poliuretanos.com.br In this context, the basicity of the amine is a predominant factor in its catalytic activity. poliuretanos.com.br this compound is also classified as a "skin cure catalyst," which has high vapor pressure, allowing it to volatilize to the foam-mold surface to provide additional reactivity, improving the part's surface appearance. poliuretanos.com.br

In acid-base chemistry, the presence of the amine functional group makes this compound a base. wikipedia.org Its conjugate acid is morpholinium. wikipedia.org As a base, it readily reacts with acids to form corresponding salts. nih.gov Spectrophotometric studies have shown that in benzene (B151609), this compound reacts with the indicator dye bromphthalein magenta E, causing a color change from yellow to magenta, demonstrating its action as an organic base. nist.gov

In the broader field of organocatalysis, the morpholine (B109124) scaffold has been investigated. However, studies have shown that enamines formed from morpholine can exhibit lower reactivity compared to those from other cyclic amines like pyrrolidine. frontiersin.orgfrontiersin.org This reduced nucleophilicity is attributed to the electron-withdrawing effect of the ether oxygen on the morpholine ring and the pronounced pyramidal shape of the nitrogen atom. frontiersin.orgfrontiersin.org

Table 2: Catalytic Applications of this compound

| Reaction / Process | Role of this compound | Reference |

|---|---|---|

| Polyurethane Foam Production | Promotes reaction between polyols and isocyanates. | hnsincere.com |

| Polyester-based Flexible Foams | Acts as a gelling and blowing catalyst. | atamanchemicals.compoliuretanos.com.br |

| Molded Foam Production | Acts as a skin cure catalyst to improve surface finish. | poliuretanos.com.br |

| Acid-Base Reactions | Functions as an organic base. | wikipedia.orgnist.gov |

Investigations into Reaction Kinetics and Thermodynamics involving this compound

Detailed primary data on the reaction kinetics of this compound is limited. gezondheidsraad.nl However, kinetic information can be inferred from studies on closely related compounds and specific reactions.

The rate constant for the vapor-phase reaction of N-ethylmorpholine with photochemically produced hydroxyl radicals has been estimated to be approximately 1.49 x 10⁻¹⁰ cm³/molecule-sec at 25 °C. nih.gov This corresponds to an atmospheric half-life of about 2.5 hours under specific atmospheric conditions. nih.gov

Kinetic studies on the tertiary-amine-catalyzed reaction of phenyl isocyanate with thiols provide insight into the behavior of this class of catalysts. researchgate.net For these reactions, the rate was found to be first order with respect to the concentration of the isocyanate, the thiol, and the tertiary amine catalyst. researchgate.net A study comparing the catalytic activity of various tertiary amines in this reaction showed that N-methylmorpholine had lower catalytic action than triethylenediamine and triethylamine. researchgate.net This suggests that the steric and electronic properties of the amine significantly influence reaction kinetics. researchgate.net

Table 3: Comparison of Catalytic Action of Tertiary Amines in the Reaction of Phenylisocyanate with Thiols

| Catalyst | Relative Catalytic Activity (Order) | Reference |

|---|---|---|

| Triethylenediamine | Highest | researchgate.net |

| Triethylamine | ↓ | researchgate.net |

| N-Methylmorpholine | ↓ | researchgate.net |

| Pyridine | ↓ | researchgate.net |

| Quinoline | Lowest | researchgate.net |

Thermodynamic analysis involves the study of energy changes in a chemical reaction, such as the enthalpy of formation (ΔHf°) and Gibbs free energy of reaction (ΔG°). ucsb.edunist.gov The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔGsys < 0 for a spontaneous process). libretexts.org This is related to the equilibrium constant (K), which quantifies the ratio of products to reactants at equilibrium. libretexts.org For the N-methylation of morpholine with methanol, the apparent activation energy was determined to be 46.20 kJ mol⁻¹. researchgate.net While specific, comprehensive thermodynamic tables for this compound are not detailed in the available literature, these principles govern its reactivity and equilibrium processes.

Biological Activity and Pharmacological Research Perspectives for 3 Ethylmorpholine Derivatives

Structure-Activity Relationship (SAR) Studies of 3-Ethylmorpholine Analogs

The relationship between the chemical structure of this compound analogs and their biological activity is a critical area of research, guiding the development of new therapeutic agents. The morpholine (B109124) ring, a heterocyclic motif containing both an oxygen and a nitrogen atom, is considered a privileged pharmacophore in medicinal chemistry due to its wide range of pharmacological activities. sci-hub.see3s-conferences.org Its ability to modulate pharmacokinetic properties and enhance potency through interactions with target proteins makes it a valuable component in drug design. sci-hub.se

Key structural features of this compound derivatives that influence their biological interactions include:

The Morpholine Ring: This heterocyclic scaffold, with its oxygen and nitrogen atoms, allows for hydrogen bonding and coordination chemistry. vulcanchem.com The nitrogen atom provides a basic center, which can enhance solubility in aqueous media through salt formation. vulcanchem.com

The Ethyl Substituent: The ethyl group at the 3-position increases the lipophilicity of the molecule compared to unsubstituted morpholine derivatives. vulcanchem.com This enhanced lipophilicity can potentially improve membrane permeability in biological systems. vulcanchem.com

Other Substituents: The type and position of other substituents on the morpholine ring or attached side chains significantly impact the molecule's activity. For instance, in a series of quinoline-thiosemicarbazone derivatives, an ethylmorpholine group at the R3 position on the thioamide unit resulted in better inhibitory activity against cholinesterase compared to a benzene (B151609) ring. arabjchem.orgresearchgate.net Similarly, in benzophenone-N-ethyl morpholine ethers, the presence of chloro and bromo substituents on the phenyl ring was found to enhance anti-inflammatory activity. sci-hub.senih.gov

Structure-activity relationship (SAR) studies have been instrumental in optimizing the activity of various this compound derivatives. For example, in the development of mTOR inhibitors, replacing a simple morpholine with bridged morpholines led to a dramatic improvement in selectivity over PI3Kα. nih.gov This highlights how modifications to the morpholine scaffold can fine-tune the interaction with specific biological targets.

Exploration as a Pharmacophore in Drug Discovery

The this compound moiety is recognized as a valuable pharmacophore, which is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. fiveable.me Its incorporation into molecules is a strategic approach in drug discovery to enhance potency, modulate pharmacokinetic properties, and direct the orientation of other parts of the molecule. acs.orgnih.govnih.govresearchgate.net

Anticancer Agent Development (e.g., mTOR inhibitors)

The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival, making it a significant target in cancer therapy. mdpi.comwaocp.org The mTOR signaling pathway is frequently overactive in various human cancers. frontiersin.org

The morpholine ring has proven to be a key component in the design of potent and selective mTOR inhibitors. nih.gov In a notable study, the replacement of a standard morpholine ring in pyrazolopyrimidine inhibitors with bridged morpholine derivatives resulted in compounds with subnanomolar mTOR inhibitory activity and up to 26,000-fold selectivity against the closely related PI3Kα enzyme. nih.gov Molecular modeling suggests that this enhanced selectivity arises from the ability of the bridged morpholines to fit into a deeper pocket in the mTOR active site, a feature not present in PI3K. nih.gov

Furthermore, in a series of novel tetrahydroquinoline (THQ) derivatives designed as potential mTOR inhibitors, the inclusion of a morpholine moiety was found to significantly enhance selectivity and potency. mdpi.com One compound from this series, featuring both a trifluoromethyl group and a morpholine ring, demonstrated exceptional activity against lung cancer cells, surpassing the effectiveness of standard agents like Everolimus. mdpi.com

Antimicrobial and Antiviral Activity Investigations

Derivatives of this compound have been investigated for their potential as antimicrobial and antiviral agents. The morpholine scaffold is present in a number of compounds exhibiting a range of biological activities, including antibacterial and antifungal properties. ontosight.airesearchgate.net

In one study, a series of benzophenone-N-ethyl morpholine ethers were screened for their antibacterial and antifungal activities. researchgate.net The results indicated that many of the synthesized compounds were potent against various bacterial and fungal strains. researchgate.net SAR studies revealed that the presence of a halogen group on the phenyl ring increased the potency against certain bacteria. researchgate.net

In the context of antiviral research, while direct studies on this compound are limited, the broader class of morpholine derivatives has shown promise. For instance, camphene (B42988) derivatives bearing a morpholine moiety have been identified as inhibitors of the Ebola virus entry step. nih.gov Additionally, compounds containing a triazole moiety, which can be combined with morpholine structures, have demonstrated a wide range of biological applications, including antiviral activity against viruses like SARS-CoV-2. scielo.br

Anti-inflammatory Compound Research

The this compound scaffold has been incorporated into compounds designed to have anti-inflammatory properties. The cannabinoid receptor 2 (CB2) is a key target for anti-inflammatory and analgesic drug development, as its activation is linked to the immune system and diseased brain cells without the addictive side effects associated with CB1 receptor activation. acs.orgresearchgate.net

A series of indole (B1671886) derivatives featuring N-ethyl morpholine moieties were designed and synthesized as selective CB2 receptor agonists. nih.gov Several of these compounds exhibited high affinity for the CB2 receptor and demonstrated potent anti-inflammatory effects in a rat model of inflammatory hyperalgesia, significantly reducing pro-inflammatory cytokines. nih.gov The N-ethyl morpholine ring structure is a common feature in several known CB2 ligands. nih.gov

Furthermore, studies on benzophenone-N-ethyl morpholine ethers have demonstrated their anti-inflammatory potential. nih.govresearchgate.net SAR studies indicated that the integration of an N-ethyl morpholine moiety with benzophenone (B1666685) is crucial for the activity, and the presence of chloro or bromo substitutions on the phenyl ring further enhances the anti-inflammatory effect. sci-hub.se

Central Nervous System (CNS) Drug Discovery (e.g., modulation of receptors)

The morpholine ring is a valuable heterocycle in the development of drugs targeting the central nervous system (CNS). nih.govnih.govresearchgate.net Its physicochemical properties, including a pKa value close to the pH of blood, can enhance solubility and permeability across the blood-brain barrier. acs.orgnih.gov In CNS-active compounds, the morpholine moiety can enhance potency, act as a scaffold, or modulate pharmacokinetic and pharmacodynamic properties. acs.orgnih.govnih.govresearchgate.net

The this compound scaffold has been explored in the context of modulating various CNS receptors. For instance, as mentioned previously, indole derivatives with N-ethyl morpholine moieties have been developed as potent and selective agonists for the CB2 receptor, which has therapeutic potential for pain and inflammation management. researchgate.netnih.gov

Additionally, the N-morpholinopropyl moiety functionalized with an aryl group has been utilized in the development of selective dopamine (B1211576) D3 receptor agonists. acs.org The selective modulation of D3 receptors is important in the context of CNS disorders like Parkinson's disease. acs.org The structural similarity of some aryl-morpholine derivatives to endogenous neurotransmitters contributes to their activity at these receptors. nih.govresearchgate.net

Biochemical Pathways and Molecular Target Interactions of this compound Derivatives

The biological effects of this compound derivatives are a result of their interactions with specific molecular targets, which in turn modulate various biochemical pathways. The morpholine ring itself can participate in crucial interactions, such as forming hydrogen bonds through its oxygen atom and engaging in hydrophobic interactions. acs.orgnih.gov

One of the most well-defined molecular targets for morpholine derivatives is the mTOR kinase . As discussed, specific structural modifications of the morpholine ring, such as bridging, can lead to highly selective inhibition of mTOR over the related PI3K kinase. nih.gov This selectivity is attributed to a single amino acid difference in the active sites of these enzymes, with mTOR possessing a deeper pocket that can accommodate the bulkier bridged morpholines. nih.gov Inhibition of the mTOR signaling pathway affects downstream processes that control cell growth, protein synthesis, and metabolism. mdpi.comfrontiersin.org

The cholinesterase enzymes (AChE and BuChE) are another class of molecular targets for some this compound derivatives. In a study of quinoline-thiosemicarbazone derivatives, the presence of an ethylmorpholine group was found to be a key determinant for potent and selective inhibition of AChE. arabjchem.orgresearchgate.net Molecular docking studies suggested that the ethylmorpholine moiety interacts with specific amino acid residues within the active site of the enzyme. arabjchem.org

While the precise biochemical pathways and molecular targets for all this compound derivatives are not fully elucidated, research continues to uncover their mechanisms of action. Techniques such as affinity chromatography, proteomics, and computational modeling are employed to identify primary protein targets and understand the complex interactions that underlie their pharmacological effects. vulcanchem.com

Environmental Fate and Advanced Analytical Methodologies for 3 Ethylmorpholine in Research Contexts

Environmental Degradation Pathways and Metabolite Identification

The environmental fate of 3-Ethylmorpholine is dictated by its physical and chemical properties, leading to its distribution primarily in water and soil. researchgate.net While considered not readily biodegradable, its degradation can proceed through various abiotic and biotic pathways. researchgate.net

In the atmosphere, the primary degradation mechanism for this compound is indirect photodegradation through reactions with photochemically produced hydroxyl (•OH) radicals. researchgate.net This process is relatively rapid, with an estimated atmospheric half-life of approximately 0.1 days, preventing long-range atmospheric transport. researchgate.net

In aqueous and soil environments, the biodegradation of this compound is expected to be a slower process. nih.govmdpi.com Although specific studies on the metabolic pathways of this compound are limited, insights can be drawn from research on the parent compound, morpholine (B109124). vulcanchem.comnih.gov The biodegradation of morpholine by microorganisms, such as those from the Mycobacterium genus, involves the initial cleavage of the morpholine ring's C-N bond. vulcanchem.com This cleavage can lead to two potential degradation routes: the ethanolamine (B43304) pathway and the glycolate (B3277807) pathway. vulcanchem.com These pathways ultimately mineralize the compound, with ammonia (B1221849) being a common end product. vulcanchem.com It is plausible that this compound follows a similar degradation cascade, initiated by enzymatic attack on the morpholine ring. The degradation of 3-ethylpyridine (B110496) by Gordonia nitida has been shown to produce formic acid as a metabolite, suggesting another potential, though less direct, breakdown product for ethyl-substituted heterocyclic compounds. nih.gov

Specific research on oxalate (B1200264) salts of this compound indicates they are biodegradable in soil under aerobic conditions, with half-lives of less than 30 days. vulcanchem.com However, comprehensive identification of the resulting metabolites from this compound degradation remains an area requiring further investigation. umweltbundesamt.de

Table 1: Summary of Environmental Degradation Information for this compound

| Pathway | Description | Key Findings/Postulates | Citation(s) |

| Atmospheric Photodegradation | Reaction with hydroxyl (•OH) radicals in the atmosphere. | Primary atmospheric degradation route; estimated half-life of 0.1 days. | researchgate.net |

| Biodegradation (General) | Not readily biodegradable. | Slower process compared to atmospheric degradation. | researchgate.net |

| Biodegradation in Soil | Microbial breakdown in soil environments. | Insufficient data to predict rate; oxalate salts are biodegradable (<30 day half-life). | nih.govmdpi.comvulcanchem.com |

| Proposed Biotic Pathway | Analogous to morpholine degradation by Mycobacterium sp. | Postulated initial C-N bond cleavage, leading to pathways involving ethanolamine and glycolate intermediates, ultimately forming ammonia. | vulcanchem.comnih.gov |

| Metabolite Identification | Limited specific data for this compound. | Formic acid identified from degradation of related ethyl-substituted heterocycles. Comprehensive metabolite profile is not yet established. | nih.govumweltbundesamt.de |

Advanced Analytical Techniques for Trace Detection and Quantification in Complex Matrices

The detection and quantification of this compound at trace levels in complex environmental matrices such as water, soil, and industrial effluents necessitate the use of highly sensitive and selective analytical methodologies. nih.gov The complexity of these samples often requires significant cleanup and pre-concentration steps to minimize matrix interference. nih.gov Mass spectrometry coupled with chromatographic separation is the cornerstone of modern analytical approaches for such contaminants. nih.govwiley.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method Development

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile organic compounds. rsc.orgpjoes.com Due to the polar nature of amines like this compound, direct analysis by GC can be challenging, often resulting in poor peak shape and low sensitivity. To overcome these issues, a derivatization step is typically employed to convert the analyte into a more volatile and less polar form. rsc.orgresearchgate.net

A potential derivatization strategy for this compound, analogous to that used for morpholine, involves reaction with sodium nitrite (B80452) under acidic conditions to form the more stable and volatile N-nitroso-3-ethylmorpholine derivative. researchgate.net This derivative is then amenable to analysis by GC-MS. The use of a triple quadrupole mass spectrometer (MS/MS) in Selected Reaction Monitoring (SRM) mode provides high selectivity and sensitivity, allowing for reliable quantification even in complex matrices. americanlaboratory.com Sample preparation often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances prior to derivatization and analysis. americanlaboratory.com

Table 2: Illustrative GC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition | Purpose | Citation (Analogous Methods) |

| Sample Preparation | Solid-Phase Extraction (SPE) followed by derivatization (e.g., nitrosation). | Concentrate analyte, remove matrix interferences, and increase volatility. | researchgate.netamericanlaboratory.com |

| GC Column | DB-624 or similar mid-polarity column (e.g., 30 m x 0.32 mm, 1.8 µm). | Provides good separation for polar and volatile compounds. | americanlaboratory.com |

| Injector | Splitless mode, 200-250 °C. | Ensures efficient transfer of the analyte onto the column for trace analysis. | americanlaboratory.com |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min). | Inert gas to carry the sample through the column. | americanlaboratory.com |

| Oven Program | Initial hold at 35-40°C, ramp to 120-150°C, then ramp to 250°C. | Optimizes separation of the target analyte from other compounds. | americanlaboratory.com |

| Ionization Mode | Electron Impact (EI) or Positive Chemical Ionization (PCI). | EI provides characteristic fragmentation for identification; PCI can enhance molecular ion signal. | researchgate.netamericanlaboratory.com |

| MS/MS Detection | Selected Reaction Monitoring (SRM) of specific precursor/product ion transitions. | Highly selective and sensitive quantification by filtering out background noise. | americanlaboratory.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound. nih.govcore.ac.uk A significant advantage of LC-MS/MS is that it often allows for the direct analysis of such compounds without the need for a derivatization step, simplifying sample preparation and reducing analysis time. nih.gov

For the analysis of this compound, reversed-phase chromatography is a common approach. An analytical column, such as a C18 or a more polar-endcapped column, is used to separate the analyte from matrix components. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govnih.gov

Electrospray ionization (ESI) in positive ion mode is the most common ionization technique for amines, as the nitrogen atom is readily protonated to form a positively charged ion [M+H]+. chromatographyonline.com Subsequent analysis by a triple quadrupole mass spectrometer in SRM mode allows for highly sensitive and selective detection. nih.govdcu.ie

Table 3: Illustrative LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition | Purpose | Citation (Analogous Methods) |

| Sample Preparation | Filtration and/or Solid-Phase Extraction (SPE). | Remove particulates and concentrate the analyte from aqueous samples. | nih.govdcu.ie |

| LC Column | Reversed-Phase C18 or Biphenyl (e.g., 100 mm x 2.1 mm, <3 µm). | Retains and separates the polar analyte from interferences. | nih.govchromatographyonline.com |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid. | Gradient elution separates compounds based on polarity. Acid improves ionization. | nih.govnih.gov |

| Flow Rate | 0.2 - 0.5 mL/min. | Typical flow rate for analytical LC columns. | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode. | Efficiently ionizes the polar amine analyte. | chromatographyonline.com |

| MS/MS Detection | Selected Reaction Monitoring (SRM) of the [M+H]+ precursor and its product ions. | Provides high selectivity and sensitivity for quantification in complex matrices. | nih.govdcu.ie |

Future Directions and Emerging Research Avenues for 3 Ethylmorpholine

Integration with Artificial Intelligence and Machine Learning in Rational Drug Design

Computational methods are increasingly used to accelerate the discovery and optimization of drug candidates. nih.govnih.govtaylorandfrancis.com These approaches, which include structure-based and ligand-based design, allow for the screening of vast virtual libraries of compounds and the prediction of their biological activities. nih.govnih.gov For instance, AI models can predict the structure-activity relationship (SAR) of morpholine (B109124) derivatives, helping to identify which modifications to the 3-ethylmorpholine scaffold would most likely lead to enhanced therapeutic effects. sci-hub.se Computer screening can confirm the ability of synthesized compounds to bind to various biological targets, suggesting their potential for treating a range of conditions. udhtu.edu.ua

Future research will likely focus on developing specific AI and ML models trained on datasets of this compound and its analogs. These models could predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, identify novel biological targets, and even generate new molecular structures with desired pharmacological profiles from scratch. taylorandfrancis.com This de novo drug design approach could significantly reduce the time and cost associated with bringing new this compound-based therapeutics to market. taylorandfrancis.com

High-Throughput Screening for Novel Applications and Bioactivities